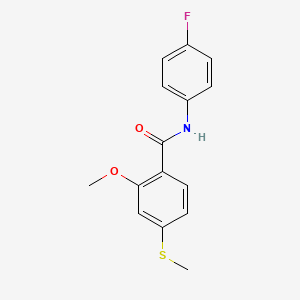![molecular formula C18H14Cl2FN3O2 B5706211 2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DFPA" and has been synthesized through various methods.
作用机制
DFPA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. DFPA also inhibits the activity of STAT3, a signaling pathway that is involved in the development and progression of cancer. Furthermore, DFPA has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication.
Biochemical and Physiological Effects:
DFPA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DFPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFPA has been found to inhibit the growth and replication of bacteria.
实验室实验的优点和局限性
DFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DFPA has also been extensively studied, and its biological effects are well-documented. However, there are also limitations to using DFPA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the effects of DFPA on normal cells and tissues are not well-understood, and more research is needed to determine its safety profile.
未来方向
There are several future directions for research on DFPA. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFPA has been shown to have potent anti-inflammatory effects, and more research is needed to determine its efficacy in animal models and clinical trials. Another potential area of study is its use in the treatment of bacterial infections. DFPA has been found to have antibacterial activity against various strains of bacteria, and more research is needed to determine its potential as a new antibiotic. Additionally, more research is needed to elucidate the exact mechanism of action of DFPA and its effects on normal cells and tissues.
合成方法
DFPA can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenol with 2-fluorobenzylamine to form 2-(3,4-dichlorophenoxy)-N-(2-fluorobenzyl)acetamide. This intermediate is then reacted with 3-aminopyrazole to form DFPA. The synthesis of DFPA has been optimized to produce high yields and purity.
科学研究应用
DFPA has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. DFPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DFPA has been shown to have antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-14-6-5-13(9-15(14)20)26-11-18(25)22-17-7-8-24(23-17)10-12-3-1-2-4-16(12)21/h1-9H,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCINTISNIUAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)


![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)



![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)